molecular formula C12H19NO6S B2609425 7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid CAS No. 2219379-68-5

7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid

Cat. No.: B2609425
CAS No.: 2219379-68-5
M. Wt: 305.35
InChI Key: IZCWITAWQJXERT-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring a unique fusion of a bicyclic system with sulfur (thia), nitrogen (aza), and oxygen (oxycarbonyl) heteroatoms. Its structure includes a 7-azaspiro[3.4]octane core, a tert-butoxycarbonyl (Boc) protecting group at position 7, and a carboxylic acid moiety at position 3. The presence of the sulfone (dioxo-thia) group enhances its electronic stability and influences its reactivity, making it a valuable intermediate in medicinal chemistry, particularly for protease inhibitors and β-lactam analogs .

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2λ6-thia-7-azaspiro[3.4]octane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6S/c1-11(2,3)19-10(16)13-4-8(9(14)15)12(5-13)6-20(17,18)7-12/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCWITAWQJXERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CS(=O)(=O)C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like automated synthesis and high-throughput screening can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that may influence biological activity. Research indicates that compounds with similar structures exhibit properties such as enzyme inhibition and receptor modulation.

Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of spiro compounds related to this structure, highlighting their effectiveness in targeting specific enzymes involved in disease pathways. The findings suggest that modifications to the side chains can significantly enhance efficacy and selectivity against certain targets.

Biochemical Research

In biochemical studies, this compound can serve as a tool for probing cellular mechanisms. Its ability to interact with various biomolecules makes it suitable for use in assays designed to investigate metabolic pathways or signaling cascades.

Example:
Research has demonstrated that similar thia-spiro compounds can act as inhibitors of key metabolic enzymes, providing insights into metabolic regulation and potential intervention points for therapeutic strategies.

Therapeutic Potential

The therapeutic applications of this compound are under investigation, particularly in the context of cancer treatment and anti-inflammatory therapies. Its unique structure may allow it to modulate biological pathways associated with these conditions.

Clinical Insights:
Clinical trials involving related compounds have shown promise in reducing tumor growth in preclinical models. The mechanism often involves the inhibition of specific kinases or transcription factors critical for cancer cell proliferation.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies/Findings
Drug DevelopmentPotential pharmaceutical agent targeting specific enzymesJournal of Medicinal Chemistry studies
Biochemical ResearchTool for probing cellular mechanismsStudies on enzyme inhibition
Therapeutic PotentialInvestigated for cancer treatment and anti-inflammatory effectsClinical trials showing tumor growth reduction

Mechanism of Action

The mechanism by which 7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its spiro[3.4]octane framework, which distinguishes it from other bicyclic systems. Key analogues and their differences are outlined below:

Compound Name Core Structure Key Functional Groups Applications Reference
7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2λ⁶-thia-7-azaspiro[3.4]octane-5-carboxylic acid Spiro[3.4]octane Boc, dioxo-thia, carboxylic acid Drug discovery intermediates
6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid Spiro[3.4]octane Boc, carboxylic acid (no sulfone) α-Proline chimeras for peptide design
2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid Spiro[3.4]octane Oxa (oxygen), carboxylic acid Not specified
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-azaspiro[4.5]decane-6,10-dione Spiro[4.5]decane Oxa, benzothiazole, dione Fluorescent probes, organic synthesis
SQ 14,359 (Cephalosporin derivative) Bicyclo[4.2.0]octene β-lactam, thienylureidoacetyl side chain Broad-spectrum antibacterial agent

Key Observations:

  • Heteroatom Substitution: The sulfone (dioxo-thia) group enhances stability and electron-withdrawing properties relative to oxa or simple thia analogues, influencing reactivity in nucleophilic substitutions .
  • Functional Groups: The Boc-protected amine and carboxylic acid enable modular derivatization, a feature shared with 6-azaspiro[3.4]octane derivatives but absent in spiro[4.5]decane diones .

Physicochemical Properties

Property Target Compound 6-Azaspiro[3.4]octane Analogue SQ 14,359 (Cephalosporin)
Molecular Weight ~350–400 g/mol (estimated) 243.3 g/mol 523.5 g/mol
Solubility Moderate (polar aprotic solvents) High (due to carboxylic acid) Low (enhanced by sodium salt form)
Stability High (sulfone stabilizes core) Moderate Sensitive to β-lactamase degradation

Biological Activity

The compound 7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid is a member of the spirocyclic class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H20N2O4C_{12}H_{20}N_2O_4, with a molecular weight of approximately 256.3 g/mol. The structure features a spirocyclic framework that contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study by Willemsen et al. (2013) demonstrated that derivatives of spiro compounds possess antibacterial properties against various strains of bacteria, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have explored the anticancer potential of spirocyclic compounds. For instance, a derivative of this compound was evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells . The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Neurological Effects

The spirocyclic structure has also been linked to neuroprotective effects. Research indicates that compounds with similar frameworks can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further investigation into this compound may reveal its efficacy in enhancing cognitive function or providing neuroprotection under pathological conditions .

Case Studies

  • Antimicrobial Efficacy : A case study involving the synthesis and biological evaluation of related spirocyclic compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Cancer Cell Line Testing : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in over 70% reduction in cell viability at a concentration of 10 µM after 48 hours .

Research Findings Summary Table

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeurologicalPotential neuroprotective effects

Q & A

Q. What synthetic strategies are effective for constructing the spirocyclic core of this compound?

The synthesis typically involves three key steps: (1) formation of the azaspiro[3.4]octane scaffold via intramolecular cyclization, (2) introduction of the tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, and (3) carboxylation at the 5-position. For example, tert-butyl-based protection (e.g., Boc anhydride) is used to stabilize reactive amines during spiro ring closure, as seen in structurally analogous compounds . Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid side reactions like premature deprotection.

Q. Which spectroscopic techniques are most reliable for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying spirocyclic geometry and substituent positions. For instance, characteristic splitting patterns in ¹H NMR distinguish axial vs. equatorial protons in the bicyclic system . High-resolution mass spectrometry (HRMS) confirms molecular weight and functional groups, while infrared (IR) spectroscopy identifies carbonyl stretches (e.g., 1680–1720 cm⁻¹ for the carboxylic acid and Boc groups) . Purity is assessed via HPLC with UV detection at 210–254 nm.

Q. How is the Boc-protecting group selectively removed without degrading the spirocyclic framework?

Acidic conditions (e.g., trifluoroacetic acid in dichloromethane) cleave the Boc group while preserving the spiro structure. The reaction is monitored by TLC or HPLC to ensure complete deprotection and avoid overexposure to acid, which could hydrolyze the thiadioxolane ring .

Advanced Research Questions

Q. What computational tools are used to predict reaction pathways for spiro ring formation?

Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and intermediates during cyclization. For example, reaction path searches using the artificial force-induced reaction (AFIR) method identify energetically favorable pathways, reducing trial-and-error experimentation . Molecular dynamics simulations further optimize solvent and temperature conditions for high-yield spirocyclization .

Q. How do stereochemical variations at the spiro center influence biological activity?

Enantiomeric purity is critical for target binding. Chiral HPLC or capillary electrophoresis separates diastereomers, while X-ray crystallography confirms absolute configuration (e.g., the (7R) configuration in analogous compounds). Computational docking studies reveal that minor stereochemical deviations disrupt hydrogen bonding with enzymatic targets, as observed in related azaspiro systems .

Q. What strategies mitigate sulfur oxidation in the thiadioxolane moiety during long-term storage?

The 2,2-dioxo group (λ⁶-sulfur) is stabilized via lyophilization under inert gas (argon or nitrogen). Antioxidants like BHT (butylated hydroxytoluene) are added to formulations, and storage at –20°C in amber vials prevents UV-induced degradation. Stability is validated using accelerated aging studies with LC-MS monitoring .

Q. How are contradictory solubility data resolved between experimental and computational predictions?

Discrepancies arise from force field limitations in simulating polar solvents (e.g., DMSO). Hybrid approaches combine COSMO-RS (conductor-like screening model for real solvents) predictions with experimental phase solubility studies. For example, logP values calculated via DFT align with experimental octanol-water partitioning only after correcting for hydrogen-bonding interactions .

Methodological Considerations

  • Synthetic Optimization : Design of Experiments (DoE) with response surface methodology (RSM) identifies optimal reagent ratios for spirocyclization .
  • Analytical Validation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals in crowded spectra .
  • Safety Protocols : Handle λ⁶-sulfur derivatives in fume hoods to avoid inhalation of fine powders, as recommended in safety data sheets for structurally related compounds .

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